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azanium;prop-2-enoate

Waterborne coatings Water resistance Dispersant counterion

Ammonium polyacrylate (CAS 9003-03-6), systematically named azanium;prop-2-enoate, is the ammonium salt of polyacrylic acid supplied predominantly as a ~40 wt% aqueous solution. It functions as a low-molecular-weight anionic polyelectrolyte dispersant, rheology modifier, and stabilizing agent in waterborne coatings, ceramic slurries, and industrial formulations.

Molecular Formula C3H7NO2
Molecular Weight 89.09 g/mol
CAS No. 9003-03-6
Cat. No. B3431307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazanium;prop-2-enoate
CAS9003-03-6
Molecular FormulaC3H7NO2
Molecular Weight89.09 g/mol
Structural Identifiers
SMILESC=CC(=O)[O-].[NH4+]
InChIInChI=1S/C3H4O2.H3N/c1-2-3(4)5;/h2H,1H2,(H,4,5);1H3
InChIKeyWPKYZIPODULRBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Polyacrylate (CAS 9003-03-6) Procurement Guide: Why Counterion Selection Determines Coating and Ceramic Performance


Ammonium polyacrylate (CAS 9003-03-6), systematically named azanium;prop-2-enoate, is the ammonium salt of polyacrylic acid supplied predominantly as a ~40 wt% aqueous solution . It functions as a low-molecular-weight anionic polyelectrolyte dispersant, rheology modifier, and stabilizing agent in waterborne coatings, ceramic slurries, and industrial formulations. Commercial grades exhibit molecular weights ranging from approximately 3,500 to 11,000 g/mol, with corresponding Brookfield viscosities of 50–1,000 cps at 20–25°C depending on the specific product [1]. Its performance profile is fundamentally governed by the ammonium counterion, which imparts differentiation from sodium, potassium, and acid-form analogs in ways that directly affect formulation durability, ionic purity, and volatile organic compound (VOC) compliance.

Why Ammonium Polyacrylate (CAS 9003-03-6) Cannot Be Replaced by Sodium Polyacrylate Without Performance Loss


Generic substitution of ammonium polyacrylate with sodium polyacrylate or polyacrylic acid in waterborne formulations frequently results in measurable degradation of coating water resistance, increased ionic ash residue, and altered rheological response. The ammonium counterion is not a spectator: upon film drying, ammonia volatilizes and the liberated carboxylic acid groups can participate in ionic crosslinking with multivalent cations (e.g., Zn²⁺, Zr⁴⁺, Ti⁴⁺) present in coating formulations, forming a water-insensitive network that sodium salts cannot replicate [1][2]. In ceramic processing, sodium-containing dispersants leave conductive alkali ash after burnout, which is unacceptable in electronic and specialty ceramic applications where dielectric integrity is critical [3]. The quantitative evidence presented below establishes that selecting ammonium polyacrylate over its sodium or acid-form analogs is not merely a formulation preference but a performance-determining decision with measurable consequences in film durability, residue content, and dispersion efficiency.

Ammonium Polyacrylate (9003-03-6) Quantitative Differentiation Evidence Against Sodium Polyacrylate and In-Class Alternatives


Water Resistance Superiority: Ammonium Polyacrylate vs. Sodium Polyacrylate in Paint Coatings

Ammonium polyacrylate improves coating water resistance relative to sodium polyacrylate through a counterion-specific mechanism. During film drying, ammonium carboxylate moieties decompose by releasing ammonia gas, converting to polyacrylic acid. The liberated carboxylic acid groups can then form ionic crosslinks with multivalent cations (Zn²⁺, Zr⁴⁺, Ti⁴⁺) present in the formulation, producing a water-insensitive film network [1]. This mechanism is unavailable to sodium polyacrylate, in which the non-volatile sodium counterion remains permanently in the film and maintains hydrophilicity. Quantitative FT-IR kinetic studies demonstrate that >80% of ammonium acrylate moieties must decompose before acceptable water resistance develops in the dried film [2]. Commercial product literature from PCC Group explicitly states that EXOdis PC40A (ammonium polyacrylate) is 'better in improving water resistance of paint coats than sodium salt of polyacrylic acid (EXOdis PC40)' . In exterior wall coatings, ammonium salt dispersants generate acidic polymer upon drying that crosslinks with formulation cations, yielding improved water resistance and scrub resistance compared to sodium salt counterparts [3].

Waterborne coatings Water resistance Dispersant counterion

Ash Content Differentiation: Ammonium Polyacrylate vs. Sodium Polyacrylate in Electronic and Specialty Ceramics

Ammonium polyacrylate provides a critical advantage in electronic and specialty ceramic applications where low soda (Na⁺) content is mandatory. The ammonium counterion is entirely organic and combusts during ceramic firing, leaving negligible ash residue. In contrast, sodium polyacrylate leaves behind conductive sodium oxide/carbonate ash that can compromise the dielectric properties of sintered ceramics. Commercial product Darvan 821A (ammonium polyacrylate, MW ~3,500) is specifically designated 'for electronic and specialty ceramic products where low soda content is required' [1]. Typical ash content for ammonium polyacrylate dispersants is ≤0.01% on wet weight basis [1]. RSD Polymers confirms that 'the product being ammonium salt contribute to very small amount of ash content upon ignition' and that 'due to maximum organic content the product also leaves no or low pidding marks' [2]. In electronic ceramic slurry processing (alumina substrates, BaTiO₃ capacitors, zinc oxide varistors), ammonium polyacrylate is specified precisely because it has no effect on the insulating properties of the fired material, whereas sodium-based dispersants introduce conductive ionic defects [3].

Electronic ceramics Dielectric materials Dispersant ash residue

Viscosity Reduction Efficiency: Ammonium Polyacrylate in TiO₂ Nanoparticle Suspensions

Ammonium polyacrylate (NH₄PA) demonstrates exceptional viscosity reduction efficiency in concentrated TiO₂ nanoparticle suspensions. In a controlled rheological study of anatase TiO₂ nanoparticles dispersed in silicon alkoxide sols, NH₄PA at a concentration of 2.5 wt% (based on solids) produced a viscosity reduction of approximately 85% at a solid loading of φ = 0.10 and shear rate of 10 s⁻¹ [1]. The study further demonstrated that introducing just 0.5 wt% NH₄PA increased the maximum solids concentration (φ_m) from 0.127 to 0.165, representing a 30% improvement in achievable solids loading [1][2]. The dispersant functions as an effective surfactant that reduces flow resistance at low concentrations by adsorbing onto TiO₂ particle surfaces and imparting electrostatic/steric stabilization. At concentrations exceeding a critical level (≥3.0 wt%), NH₄PA catalyzes gelation of the TiO₂-silica sol mixture, providing a distinct processing window for formulators [1]. This study provides direct quantitative evidence of ammonium polyacrylate's potency as a dispersant for oxide nanopowders at commercially relevant solids loadings.

TiO₂ dispersion Rheology Nanoparticle suspension

Rub Fastness in Floor Paints: Ammonium Polyacrylate vs. Sodium Polyacrylate

In floor paint applications, the choice of polyacrylate counterion directly affects the mechanical durability of the cured coating. RSD Polymers reports that 'ammonium polyacrylate also shows good rubbing fastness in floor paints as compared to sodium salts' [1]. This performance differential arises from the same counterion volatilization mechanism that governs water resistance: ammonium ions depart during drying, allowing the residual polyacrylic acid to form a tougher, more crosslinked film network, whereas sodium ions remain and plasticize the film, reducing its cohesive strength and abrasion resistance [2]. The difference in rub fastness is a practical consequence of the film chemistry divergence between ammonium and sodium polyacrylate, and constitutes a selection criterion for formulators of high-traffic floor coatings where mechanical wear resistance is a primary performance specification.

Floor paint Abrasion resistance Dispersant comparison

Foam Reduction Capability: Ammonium Polyacrylate vs. Sodium Polyacrylate in Pigment Dispersions

Ammonium polyacrylate possesses an intrinsic foam-reduction capability that is documented as a product feature across multiple manufacturer technical datasheets. PCC Group states that 'Ammonium Polyacrylate has the ability to reduce foam formation' and describes it as an excellent ingredient in pigment pastes, wood varnishes, and water varnishes . This anti-foaming characteristic is not typically reported for sodium polyacrylate dispersants and may be attributed to the surface activity differences between ammonium and sodium carboxylate groups at the air-liquid interface during high-shear pigment dispersion processes. In waterborne coating manufacturing, foam generation during pigment grinding and let-down stages can necessitate the addition of defoamer additives, increasing formulation complexity and cost. The inherent low-foam character of ammonium polyacrylate can reduce or eliminate the need for supplementary defoamers in certain formulations, providing a processing advantage over sodium polyacrylate alternatives .

Anti-foaming Pigment dispersion Coating additives

Ammonium Polyacrylate (CAS 9003-03-6) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Exterior Architectural Coatings Requiring Long-Term Water Resistance

Based on the counterion-specific water resistance mechanism established in Section 3, ammonium polyacrylate should be prioritized over sodium polyacrylate in exterior waterborne architectural coatings, particularly for high-humidity and rain-exposed facades. The ammonia volatilization mechanism (>80% ammonium acrylate decomposition required [1]) enables ionic crosslinking with formulation cations, producing a durable water-insensitive film that sodium polyacrylate cannot match. Recommended use level is 0.1–0.6% (w/w) in waterborne paints . This scenario is especially relevant for low-VOC exterior paint formulations compliant with Directive 2004/42/EC, where ammonium polyacrylate's low VOC content provides additional regulatory advantage .

Electronic Ceramic Slurry Processing for Dielectric Components

Ammonium polyacrylate is the dispersant of choice for aqueous electronic ceramic slurries—including alumina substrates, BaTiO₃ multilayer capacitors, and zinc oxide varistors—where sodium ion contamination is unacceptable. The ≤0.01% ash content ensures no conductive residue remains after firing [2], preserving the insulating and dielectric properties of the sintered ceramic. This directly addresses the finding that 'ammonium polyacrylate is weakly alkaline [and] has no effect on the insulating properties of the material' [3]. For applications such as BaTiO₃ colloidal processing, ammonium polyacrylate enables maximum solid loadings of up to 48 vol% with pseudoplastic flow behavior, as demonstrated in peer-reviewed studies [4].

High-Solids TiO₂ Pigment Concentrates and Grinding Aids

The demonstrated 85% viscosity reduction at 2.5 wt% NH₄PA dosage in TiO₂-silica sol mixtures [5] supports the use of ammonium polyacrylate as a primary dispersant in high-solids titanium white pigment concentrates. The 30% increase in maximum solids loading (φ_m from 0.127 to 0.165 with just 0.5 wt% NH₄PA) [5] translates to higher pigment loading capacity in millbases and reduced grinding energy. This performance is directly applicable to the production of TiO₂ slurries for paper coating, decorative paint tinting systems, and industrial coating concentrates where maximum pigment content with minimum viscosity is the critical formulation target.

High-Traffic Industrial Floor Paints and Heavy-Duty Coatings

For floor paint formulations where mechanical durability under foot and vehicle traffic is the primary performance requirement, ammonium polyacrylate's demonstrated rubbing fastness superiority over sodium salts [6] makes it the appropriate dispersant selection. The enhanced film toughness arises from the same counterion volatilization and crosslinking mechanism that governs water resistance [7]. Formulators should specify ammonium polyacrylate for waterborne floor paints, particularly in industrial, warehouse, and garage applications where scrub resistance and long-term coating integrity under abrasive conditions justify the material selection.

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